(R)-2-(hydroxymethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxymethylbutanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Hydroxymethylbutanoic acid can be synthesized through several methods. One common approach involves the reduction of 2-keto-4-methylpentanoic acid using a chiral catalyst to achieve the desired enantiomer. Another method involves the asymmetric hydrogenation of 2-keto-4-methylpentanoic acid using a rhodium-based catalyst .
Industrial Production Methods
Industrial production of ®-2-Hydroxymethylbutanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxymethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-keto-4-methylpentanoic acid.
Reduction: It can be reduced to form 2-hydroxymethylbutanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: 2-Keto-4-methylpentanoic acid.
Reduction: 2-Hydroxymethylbutanol.
Substitution: Various substituted butanoic acid derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxymethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Wirkmechanismus
The mechanism of action of ®-2-Hydroxymethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical reactions, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Hydroxymethylbutanoic acid: The enantiomer of ®-2-Hydroxymethylbutanoic acid with similar chemical properties but different biological activity.
2-Hydroxybutanoic acid: A structurally similar compound with a hydroxyl group at a different position.
2-Keto-4-methylpentanoic acid: An oxidized form of ®-2-Hydroxymethylbutanoic acid.
Uniqueness
®-2-Hydroxymethylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications .
Eigenschaften
CAS-Nummer |
72604-79-6 |
---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
ZMZQVAUJTDKQGE-SCSAIBSYSA-N |
SMILES |
CCC(CO)C(=O)O |
Isomerische SMILES |
CC[C@H](CO)C(=O)O |
Kanonische SMILES |
CCC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.